5-Bromo-2-(difluoromethyl)-1H-imidazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H3BrF2N2 |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H3BrF2N2/c5-2-1-8-4(9-2)3(6)7/h1,3H,(H,8,9) |
InChI Key |
ZFBZEPNUMWZNEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C(F)F)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Difluoromethyl Group in Imidazole (B134444) Scaffolds
The introduction of a difluoromethyl (CF₂H) group into an imidazole ring significantly alters its electronic properties and chemical reactivity. researchgate.net This group is known to act as a moderate hydrogen bond donor and can serve as a bioisostere for alcohol or thiol functionalities. researchgate.netrsc.org
Stability and Hydrolytic Behavior of Difluoromethyl Substituents
While fluoroalkyl groups are generally noted for their metabolic stability due to the strength of the carbon-fluorine bond, a difluoromethyl group directly attached to an imidazole ring exhibits significant reactivity towards basic hydrolysis. researchgate.netresearchgate.netmdpi.com This susceptibility is particularly pronounced compared to trifluoromethylated imidazoles, which also undergo hydrolysis but through a similar mechanism. researchgate.net
The hydrolysis mechanism is believed to proceed through several key steps:
Deprotonation: The initial step involves the ionization of the imidazole N-H proton in the presence of a base.
HF Elimination: The resulting imidazolate anion facilitates the elimination of a hydrogen fluoride (B91410) (HF) molecule.
Azafulvene Intermediate Formation: This elimination leads to the formation of a transient and highly reactive azafulvene intermediate. researchgate.netresearchgate.net
Nucleophilic Attack: The intermediate is then attacked by water, leading to the eventual hydrolysis of the difluoromethyl group to a carboxyl group. researchgate.net
The rate of fluoride loss from the difluoromethyl group shows a direct correlation with increasing pH, supporting the proposed mechanism that begins with the deprotonation of the imidazole ring. researchgate.net This reactivity is a critical consideration in the handling and storage of such compounds, as well as in their synthetic applications.
| Factor | Effect on Stability | Mechanism | Reference |
|---|---|---|---|
| Increasing pH (Basic Conditions) | Decreases Stability | Promotes initial deprotonation of the imidazole N-H, facilitating HF elimination. | researchgate.net |
| N-Alkylation of Imidazole Ring | Increases Stability | Prevents the initial N-H deprotonation step required for the elimination pathway. | researchgate.net |
| Solvent | Variable | Solvent molecules assist in the elimination of the fluoride ion from the imidazolate anion. | researchgate.net |
Reactivity of Fluorine Atoms within the Difluoromethyl Moiety
The fluorine atoms within the difluoromethyl group are generally unreactive towards nucleophilic displacement due to the high bond dissociation energy of the C-F bond. rsc.org However, under specific conditions, typically involving radical intermediates, C-F bond functionalization can be achieved. The cleavage of a C-F bond in a CF₃ group to generate a difluoro-substituted radical has been demonstrated, suggesting that similar transformations might be possible for a CF₂H group under reductive conditions. ccspublishing.org.cn Such reactions are challenging because the C-F bond strength changes as defluorination proceeds, which can lead to over-reduction. ccspublishing.org.cn
Reactivity of the Bromo Substituent on the Imidazole Ring
The bromine atom at the C-5 position of the imidazole ring is a key site for synthetic modification, enabling both substitution and cross-coupling reactions.
Substitution Reactions at Brominated Positions
Halogenated imidazoles, particularly those activated by electron-withdrawing groups, are susceptible to nucleophilic substitution. rsc.orgresearchgate.net The bromo group at C-5 in 5-Bromo-2-(difluoromethyl)-1H-imidazole can be displaced by a variety of nucleophiles. The presence of the strongly electron-withdrawing difluoromethyl group at the C-2 position enhances the electrophilicity of the imidazole ring, thereby facilitating nucleophilic attack at the brominated carbon. askfilo.com
Studies on related bromo-nitroimidazoles have shown that the bromo substituent can be displaced by nucleophiles such as methoxide, phenoxide, and various amines. researchgate.net It is expected that this compound would exhibit similar reactivity, allowing for the introduction of diverse functional groups at the C-5 position.
Cross-Coupling Reactions of Bromoimidazoles
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromo-substituted heterocycles are excellent substrates for these transformations. nih.govnih.gov The bromo group at the C-5 position of this compound can readily participate in common cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.
The general applicability of these reactions to bromo-heterocycles is well-established. researchgate.netresearchgate.netuzh.ch For instance, the Suzuki-Miyaura reaction, which couples a halide with a boronic acid or ester, is frequently used to form biaryl structures. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Reaction Type | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | Dioxane/Water | nih.gov |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene or DMF | - |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | Acetonitrile or DMF | - |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | - |
Electrophilic and Nucleophilic Reactions on the Imidazole Core
The imidazole ring itself is an aromatic heterocycle with distinct regions of reactivity. It is generally more susceptible to electrophilic attack than nucleophilic attack. globalresearchonline.net
Electrophilic Substitution: The imidazole ring is electron-rich and readily undergoes electrophilic substitution, typically at the C-4 or C-5 positions, which have the highest electron density. globalresearchonline.netnih.govquora.com In this compound, the C-5 position is already occupied by a bromine atom. The presence of the electron-withdrawing difluoromethyl group at C-2 and the bromo group at C-5 deactivates the ring towards electrophilic attack compared to unsubstituted imidazole. However, if an electrophilic substitution were to occur, the C-4 position would be the most probable site of reaction.
Nucleophilic Substitution: Nucleophilic substitution directly on the imidazole ring is uncommon unless there is a strong electron-withdrawing group present and a good leaving group. globalresearchonline.netpharmaguideline.com The positions most susceptible to nucleophilic attack are C-2, followed by C-4 and C-5. nih.gov For this compound, the most viable nucleophilic reaction is the displacement of the bromide ion at C-5, as discussed previously, rather than an attack on an unsubstituted carbon of the ring core.
Advanced Spectroscopic Characterization Techniques in Research
X-ray Diffraction (XRD) Analysis
Conformational Analysis from Crystallographic Data
While specific crystallographic data for 5-Bromo-2-(difluoromethyl)-1H-imidazole is not extensively available in the public domain, a conformational analysis can be inferred from the well-established structures of related substituted imidazole (B134444) and benzimidazole (B57391) compounds. The imidazole ring is known to be planar. mdpi.comnih.gov The primary conformational variables for this compound would be the orientation of the difluoromethyl group relative to the imidazole ring and the influence of the bromine atom on the crystal packing.
In analogous brominated benzimidazoles, the bromine atom is observed to lie within the plane of the heterocyclic ring system. The C-Br bond length is typically around 1.87 Å. dergipark.org.tr The bond lengths and angles within the imidazole ring are expected to be consistent with other imidazole derivatives, showing characteristic C-N and C=C bond distances. For instance, the C2-N1 and C2-N3 bond lengths are expected to be around 1.33 Å and 1.38 Å, respectively, reflecting the double and single bond character. dergipark.org.tr
The difluoromethyl group at the 2-position introduces a potential for rotational isomerism around the C2-CF2H bond. However, due to the electronic repulsion between the fluorine atoms and the lone pairs of the nitrogen atoms in the imidazole ring, it is anticipated that the C-H bond of the difluoromethyl group will be oriented to minimize these interactions. The planarity of the imidazole ring itself is a key feature, with the substituents lying in or close to this plane. mdpi.com
Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Predicted Value | Justification based on Analogous Compounds |
| Imidazole Ring | Planar | A fundamental characteristic of the imidazole ring system. mdpi.comnih.gov |
| C5-Br Bond Length | ~1.87 Å | Typical C-Br bond length in brominated aromatic heterocyclic compounds. dergipark.org.tr |
| C2-N1 Bond Length | ~1.33 Å | Consistent with C=N double bond character in imidazole rings. dergipark.org.tr |
| C2-N3 Bond Length | ~1.38 Å | Consistent with C-N single bond character in imidazole rings. dergipark.org.tr |
| N1-C5 Bond Angle | ~106° | Reflective of the internal angles in a five-membered heterocyclic ring. dergipark.org.tr |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The N-H stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the range of 3100-2800 cm⁻¹, characteristic of hydrogen-bonded N-H groups in solid-state imidazole derivatives. mdpi.com The aromatic C-H stretching vibration of the imidazole ring is anticipated around 3100 cm⁻¹. researchgate.net
The vibrations of the difluoromethyl group are also key identifiers. The C-F stretching vibrations are expected to be strong in the IR spectrum, typically appearing in the 1100-1000 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range. dergipark.org.tr
The imidazole ring itself has a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. nih.gov Ring breathing and deformation modes will appear in the fingerprint region below 1400 cm⁻¹. dergipark.org.tr
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Method |
| N-H Stretch | 3100-2800 | IR |
| Aromatic C-H Stretch | ~3100 | IR, Raman |
| C=N Stretch | 1600-1500 | IR, Raman |
| C=C Stretch | 1500-1400 | IR, Raman |
| C-F Stretch | 1100-1000 | IR |
| C-Br Stretch | 600-500 | IR, Raman |
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed for accurate mass measurement.
The molecular formula of the compound is C₄H₃BrF₂N₂. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units. This isotopic signature is a key identifier for brominated compounds. researchgate.netnih.gov
Electron impact (EI) ionization would likely lead to significant fragmentation. The molecular ion peak [M]⁺ would be observed, and its accurate mass would confirm the elemental composition. Common fragmentation pathways would likely involve the loss of the bromine atom, the difluoromethyl group, or parts thereof. The loss of a hydrogen fluoride (B91410) (HF) molecule from the difluoromethyl group is also a plausible fragmentation pathway.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Description |
| [C₄H₃⁷⁹BrF₂N₂]⁺ | 211.95 | Molecular Ion |
| [C₄H₃F₂N₂]⁺ | 133.02 | Loss of Bromine radical (·Br) |
| [C₃H₃⁷⁹BrN₂]⁺ | 160.96 | Loss of Difluoromethyl radical (·CF₂H) |
| [C₄H₂⁷⁹BrFN₂]⁺ | 191.95 | Loss of Hydrogen Fluoride (HF) |
Computational and Theoretical Investigations of 5 Bromo 2 Difluoromethyl 1h Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Bromo-2-(difluoromethyl)-1H-imidazole, DFT calculations offer a detailed picture of its geometry and electronic characteristics.
Electronic Structure Elucidation and Geometric Optimization
Table 1: Representative Calculated Geometric Parameters for a Bromo-Imidazole Derivative
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.88 |
| C-N (imidazole ring) | 1.32 - 1.38 |
| N-H | 1.01 |
| C-C (imidazole ring) | 1.37 |
| **Bond Angles (°) ** | |
| C-N-C | 108 - 110 |
| N-C-N | 105 - 107 |
| H-N-C | 125 - 127 |
Note: Data is illustrative and based on calculations for similar bromo-imidazole structures.
Conformational Analysis and Energy Minimization
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and their relative energies. The rotation around the single bond connecting the difluoromethyl group to the imidazole (B134444) ring is a key factor in its conformational landscape.
Energy minimization calculations, typically performed alongside geometric optimization, help in identifying the most stable conformer, which corresponds to the global minimum on the potential energy surface. For similar heterocyclic compounds, computational studies have shown that the presence of different functional groups can lead to multiple stable conformers with small energy differences between them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the compound's behavior in different environments.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. rsc.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org In contrast, a small gap indicates that the molecule is more polarizable and reactive. For a related bromo-imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. rsc.org The introduction of a difluoromethyl group at the 2-position of the imidazole ring is expected to influence this gap due to its electron-withdrawing nature.
Table 2: Representative Frontier Molecular Orbital Energies for a Bromo-Imidazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: Data is illustrative and based on calculations for a similar bromo-imidazole structure. rsc.org
Charge Distribution and Reactivity Descriptors
The charge distribution within this compound is non-uniform due to the presence of heteroatoms (nitrogen) and electron-withdrawing substituents. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electron densities. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote low electron density (positive potential), prone to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include:
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. A higher value indicates greater stability. rsc.org
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
For a related bromo-imidazole derivative, the chemical hardness was found to be 2.2449 eV, suggesting a relatively high stability. rsc.org
Table 3: Calculated Reactivity Descriptors for a Bromo-Imidazole Derivative
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05315 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2449 eV |
| Softness (S) | 1/η | 0.4454 eV-1 |
| Electrophilicity Index (ω) | χ2 / 2η | 3.6596 eV |
Note: Values are illustrative and based on calculations for a similar bromo-imidazole structure. rsc.org
Mechanistic Studies through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
For instance, computational studies can be employed to explore the mechanisms of substitution reactions at the bromine-bearing carbon or reactions involving the N-H proton of the imidazole ring. Understanding these mechanisms is crucial for designing synthetic routes and predicting the products of various chemical transformations. While specific mechanistic studies on this compound were not found in the surveyed literature, the general principles of computational mechanistic studies are well-established and applicable to this compound. Such studies often involve locating transition state structures and calculating the energy barriers for different reaction pathways to determine the most favorable route.
Intermolecular Interactions and Hydrogen Bonding
The difluoromethyl (CF2H) group is recognized as an interesting functional group in medicinal chemistry, in part because it can act as a hydrogen bond (H-bond) donor. researchgate.net This capability arises from the highly polarized C-H bond caused by the two electron-withdrawing fluorine atoms. researchgate.netbeilstein-journals.org Unlike typical H-bond donors like hydroxyl (-OH) or amine (-NH) groups, the CF2H group is considered a "lipophilic hydrogen bond donor". scilit.com
The strength of this interaction can be quantified experimentally and theoretically. One common experimental method is Abraham's solute ¹H NMR analysis, which determines the hydrogen bond acidity parameter, denoted as 'A'. researchgate.netscilit.com This method measures the difference in the chemical shift of the CF2H proton in a hydrogen-bond-accepting solvent (like DMSO-d₆) versus a non-interacting solvent (like CDCl₃). beilstein-journals.org A larger difference indicates a stronger H-bond donor capability. beilstein-journals.org Studies on various difluoromethylated compounds have shown that the CF2H group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline, though it is weaker than a hydroxyl group. researchgate.netscilit.com The direct attachment of the CF2H group to cationic aromatic systems has been shown to significantly enhance its hydrogen bond donation ability. nih.gov
| Compound/Group | Hydrogen Bond Acidity (A value) | Reference Donor Strength |
|---|---|---|
| ArOCF₂H / ArSCF₂H | ~0.10 - 0.126 | Moderate |
| Thiophenol | ~0.12 | Moderate |
| Aniline | ~0.07 | Moderate |
| Hydroxyl (e.g., in Phenol) | Higher (e.g., ~0.6 for phenol) | Strong |
| Methyl (CH₃) | <0.01 | Very Weak / Non-donor |
This table presents generalized hydrogen bond acidity (A) values based on literature for comparing the donor strength of the difluoromethyl group to other common functional groups. researchgate.netscilit.com
For N-unsubstituted imidazoles like this compound, prototropic tautomerism is a key chemical feature. wiley-vch.de This process involves the migration of a proton between the two nitrogen atoms of the imidazole ring. beilstein-journals.org In this specific molecule, an equilibrium exists between the this compound and the 4-Bromo-2-(difluoromethyl)-1H-imidazole tautomers.
Furthermore, computational models can calculate the activation energy for the interconversion. Studies on similar systems have shown that a direct, intramolecular proton shift in the gas phase typically has a very high energy barrier. researchgate.net However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower this barrier by acting as a proton shuttle, thereby facilitating the transfer through a lower-energy, intermolecular pathway. researchgate.netresearchgate.net
Synthesis and Exploration of Derivatives and Analogues
Modification of the Imidazole (B134444) Ring
The imidazole core is a primary site for structural diversification, offering opportunities to generate isomers and introduce new functionalities.
The synthesis of positional isomers, such as 4-Bromo-2-(difluoromethyl)-1H-imidazole, is a key strategy for exploring the chemical space around this scaffold. While direct synthesis of this specific isomer is not widely reported, established methods for the synthesis of other substituted bromoimidazoles provide a blueprint. For instance, the synthesis of 4-bromo-1H-imidazole has been achieved through the selective reduction (debromination) of 2,4,5-tribromo-1H-imidazole using reagents like sodium sulfite. guidechem.com A similar approach could theoretically be applied, starting with the exhaustive bromination of 2-(difluoromethyl)-1H-imidazole followed by selective reductive debromination to yield the 4-bromo and 5-bromo isomers.
Another relevant strategy involves the direct bromination of a substituted imidazole. For example, 2-bromo-4-nitro-1H-imidazole is synthesized by the dibromination of 4-nitroimidazole, followed by a selective debromination step. www.gov.uk This highlights that controlling the stoichiometry and reaction conditions during the bromination of the parent 2-(difluoromethyl)-1H-imidazole, or a protected version, could lead to the formation of different regioisomers. The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde using N-Bromosuccinimide (NBS) in DMF demonstrates a regioselective C-4 bromination, which could potentially be adapted. chemicalbook.com
The most accessible position for diversification on the imidazole ring is the N-1 nitrogen atom. This position readily undergoes substitution reactions such as N-alkylation and N-arylation.
N-Alkylation: The alkylation of the imidazole nitrogen can be achieved under basic conditions. The imidazole is first deprotonated using a base such as sodium hydride (NaH) or an alkali carbonate, followed by the addition of an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). otago.ac.nzresearchgate.net The choice of base and solvent can influence the reaction's efficiency. researchgate.net This process allows for the introduction of a wide variety of alkyl chains and functionalized aliphatic groups onto the imidazole core.
N-Arylation: The introduction of aryl groups at the N-1 position typically requires metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods are effective. The Chan-Lam coupling, for example, uses a copper catalyst, such as copper(II) acetate (B1210297), to couple the imidazole with an aryl boronic acid. mdpi.com Palladium-catalyzed N-arylation (a variant of the Buchwald-Hartwig amination) offers a complementary approach, effectively coupling the imidazole with aryl bromides, chlorides, or triflates. mit.edu These reactions provide a powerful tool for creating libraries of N-aryl derivatives.
The table below summarizes typical conditions for N-substitution of imidazoles.
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Room temperature to moderate heating |
| N-Arylation (Chan-Lam) | Aryl Boronic Acid (Ar-B(OH)₂) | Cu(OAc)₂ | Methanol, Dichloromethane | Room temperature, often in air |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) | Pd₂(dba)₃ / Ligand + Base (e.g., K₃PO₄) | Toluene, Dioxane | Elevated temperatures (80-110 °C) |
Manipulation of the Bromo Substituent
The bromine atom at the C-5 position is a versatile handle for introducing a wide range of molecular complexity through cross-coupling reactions and other functional group transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation, and the bromo group on the imidazole ring is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the bromo-imidazole and various aryl or heteroaryl boronic acids or their esters. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable precatalyst such as Pd(dppf)Cl₂. nih.gov A base, commonly potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. nih.govresearchgate.net This method allows for the synthesis of a vast array of 5-aryl- and 5-heteroaryl-2-(difluoromethyl)-1H-imidazoles.
Sonogashira Coupling: To introduce alkynyl substituents at the C-5 position, the Sonogashira coupling is the method of choice. organic-chemistry.orgwikipedia.org This reaction couples the bromo-imidazole with a terminal alkyne using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, such as CuI. researchgate.net An amine base, like triethylamine (B128534) or diisopropylethylamine, is used as both the base and often as the solvent. This reaction provides direct access to 5-alkynyl-substituted imidazoles. lookchem.com
The table below outlines common conditions for these cross-coupling reactions on bromo-heterocycles.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DME, Ethanol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI | Et₃N, DIPEA | THF, DMF, Et₃N |
Beyond C-C bond formation, the bromine atom can be replaced with other heteroatoms and functional groups.
Cyanation: The conversion of the bromo group to a nitrile (cyano) group can be accomplished using palladium or copper catalysis. acs.org Reagents such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) serve as the cyanide source in palladium-catalyzed reactions. researchgate.net Copper-catalyzed methods often use copper(I) cyanide. This transformation provides a route to 5-cyano-2-(difluoromethyl)-1H-imidazole, a valuable intermediate for further derivatization into amides, carboxylic acids, or tetrazoles.
Amination: The Buchwald-Hartwig amination reaction allows for the direct formation of a C-N bond, converting the bromo substituent into an amino group. This palladium-catalyzed reaction couples the bromo-imidazole with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS). acs.org This method enables the synthesis of a diverse range of 5-(alkylamino)- and 5-(arylamino)-imidazole derivatives. researchgate.net
Derivatization of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is generally stable under many reaction conditions, including those used for cross-coupling. However, it possesses a unique reactivity, particularly when attached to the C-2 position of an imidazole ring with an unprotected N-H group.
Research has shown that 2-(difluoromethyl)imidazoles are susceptible to basic hydrolysis. researchgate.net The reaction proceeds through a mechanism involving the initial deprotonation of the imidazole N-H proton by a base. This is followed by the rate-limiting elimination of a fluoride (B91410) ion from the difluoromethyl group to form a transient difluorodiazafulvene intermediate. This highly reactive intermediate is then attacked by water, leading to the formation of an imidazole-2-carboxylic acid. researchgate.netmorressier.com
This hydrolytic pathway represents a key chemical transformation of the difluoromethyl group, effectively converting it into a carboxylic acid functionality. Notably, this reactivity is often lost upon N-alkylation of the imidazole ring, which prevents the initial deprotonation step required to initiate the fluoride elimination. researchgate.net Therefore, derivatization of the difluoromethyl group via hydrolysis is a strategy that must be considered in the context of the substitution pattern on the imidazole nitrogen. While the CF₂H group is robust, its potential for conversion to a carboxyl group under basic conditions provides a unique route for functionalization.
Chemical Transformations of the Difluoromethyl Group
The difluoromethyl group at the C2 position of the imidazole ring is a site of unique reactivity, allowing for its conversion into other functional groups. While research directly on 5-Bromo-2-(difluoromethyl)-1H-imidazole is specific, the reactivity of similar fluoroalkyl-substituted imidazoles provides valuable insights into its potential chemical transformations.
One of the notable reactions of fluoroalkyl groups on an imidazole ring is hydrolysis. For instance, 2-(trifluoromethyl)imidazoles are known to undergo facile alkaline hydrolysis to yield imidazole-2-carboxylic acids. researchgate.netmorressier.com This transformation proceeds through a mechanism involving the elimination of a fluoride ion from the imidazolate anion, forming a transient difluorodiazafulvene intermediate, which is then attacked by water. researchgate.netmorressier.com It is plausible that 2-(difluoromethyl)imidazoles could undergo a similar hydrolysis under basic conditions to afford the corresponding carboxylic acid, although the reaction rates and conditions may differ.
The reactivity of the trifluoromethyl group is reportedly diminished upon N-alkylation of the imidazole ring. researchgate.net This suggests that the acidic N-H proton plays a crucial role in the transformation, and similar modulation of reactivity could be expected for the difluoromethyl analogue.
Furthermore, 2-(trifluoromethyl)imidazoles can be converted to 2-cyanoimidazoles in high yield when treated with aqueous ammonia. researchgate.net This reaction also proceeds through the formation of a difluorodiazafulvene intermediate. researchgate.net This suggests a potential pathway for converting the difluoromethyl group of this compound into a nitrile group, a valuable functional handle in organic synthesis.
| Starting Material | Reagents and Conditions | Product | Plausible Transformation |
| 2-(Trifluoromethyl)imidazole | 0.1 N KOH, 30°C | Imidazole-2-carboxylic acid | Hydrolysis |
| 2-(Trifluoromethyl)imidazole | Aqueous Ammonia | 2-Cyanoimidazole | Conversion to Nitrile |
Synthesis of Analogues with Related Fluoroalkyl Moieties
The synthesis of analogues of this compound with other fluoroalkyl groups, such as trifluoromethyl or perfluoroethyl, is of interest for structure-activity relationship studies. General methods for the synthesis of fluoroalkyl-substituted imidazoles can provide a basis for developing routes to these analogues.
One common strategy for introducing a trifluoromethyl group is through the use of trifluoromethylating reagents. For example, the synthesis of 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles has been achieved through the van Leusen imidazole synthesis, reacting N-aryl-1-(1H-benzotriazol-1-yl)-2,2,2-trifluoroethan-1-imines with tosylmethyl isocyanide (TosMIC). While this is a de novo synthesis of the imidazole ring, it highlights a method for incorporating the trifluoromethyl group.
Another approach involves the modification of a pre-existing imidazole core. For instance, the synthesis of 2-(trifluoromethylsulfanyl)imidazoles has been accomplished from 2-unsubstituted imidazole N-oxides through a "sulfur transfer reaction" followed by electrophilic trifluoromethylation with a Togni reagent. This two-step, one-pot procedure offers a potential route to introduce a trifluoromethylthio group at the 2-position, which could then be further manipulated.
The table below summarizes potential strategies for the synthesis of fluoroalkyl analogues based on known methods for imidazole functionalization.
| Fluoroalkyl Group | Synthetic Strategy | Key Reagents/Intermediates |
| Trifluoromethyl (-CF3) | De novo ring synthesis | Trifluoroacetimidoyl chlorides, TosMIC |
| Trifluoromethyl (-CF3) | Modification of existing ring | Trifluoromethylating agents (e.g., Togni reagent) |
| Trifluoromethylthiol (-SCF3) | Functionalization of imidazole N-oxide | Sulfur transfer agent, Togni reagent |
Synthesis of Fused Ring Systems and Polycyclic Imidazoles
The bromine atom at the C5 position of this compound serves as a versatile handle for the construction of fused ring systems and polycyclic imidazoles through various cyclization strategies. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry.
A prominent method for constructing fused ring systems from halo-substituted heterocycles is through palladium-catalyzed intramolecular cyclization. This approach typically involves the introduction of a side chain containing a reactive moiety, such as an alkene or alkyne, at a position adjacent to the halogen. The palladium catalyst then facilitates an intramolecular Heck-type reaction to form the new ring. While specific examples starting from this compound are not prevalent in the literature, the principle is well-established for a wide range of halo-heterocycles. divyarasayan.orgnih.gov
Visible-light-promoted radical cyclization offers another powerful tool for the synthesis of polycyclic imidazoles. An efficient and environmentally friendly approach has been developed for the synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles from benzimidazoles bearing an unactivated alkene chain. This method utilizes difluoroacetic acid as the difluoromethyl radical source and proceeds under mild, metal-free conditions. The reaction is tolerant of various substituents on the benzimidazole (B57391) ring, including halogens like bromine. This suggests that a suitably N-alkenyl substituted this compound could undergo a similar intramolecular radical cyclization to afford a fused polycyclic system.
Furthermore, base-mediated intramolecular cyclization presents another avenue for the synthesis of fused imidazoles. For example, benzimidazole-fused 1,4-benzoxazepines have been synthesized via a 7-exo-dig cyclization of propargyl-substituted benzimidazoles. nih.gov This strategy could potentially be adapted to this compound by first introducing an appropriate N-propargyl or related side chain, which could then undergo intramolecular cyclization involving the bromo- and a nucleophilic position on the side chain.
The following table outlines general strategies for the synthesis of fused and polycyclic imidazoles from halo-imidazole precursors.
| Cyclization Strategy | Key Features | Potential Application to this compound |
| Palladium-Catalyzed Intramolecular Cyclization | Versatile for forming various ring sizes; requires a side chain with an unsaturated bond. | Introduction of an N-alkenyl or N-alkynyl side chain followed by Pd-catalyzed ring closure. |
| Visible-Light-Promoted Radical Cyclization | Metal-free and mild conditions; utilizes a radical source. | N-alkenylation followed by intramolecular radical cyclization initiated by a difluoromethyl radical. |
| Base-Mediated Intramolecular Cyclization | Suitable for specific ring systems; often involves nucleophilic attack. | Introduction of a side chain with a nucleophilic group to displace the bromine in an intramolecular fashion. |
Advanced Chemical and Materials Science Research Applications
Role as Versatile Synthetic Building Blocks
As a synthetic building block, the compound offers multiple reaction sites for elaboration. The bromine atom at the C5 position is particularly useful for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The difluoromethyl group at C2 influences the electronic properties of the imidazole (B134444) ring, enhancing its stability and modifying its reactivity.
5-Bromo-2-(difluoromethyl)-1H-imidazole serves as a key intermediate in the synthesis of more elaborate molecular architectures. The bromine atom acts as a convenient handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of complex organic molecules. For instance, the coupling of the imidazole core to other aromatic or heteroaromatic systems is a common strategy for building molecules with potential applications in medicinal chemistry and materials science. The presence of the difluoromethyl group is particularly desirable as it can enhance the metabolic stability and binding affinity of the final compounds.
This imidazole derivative is a valuable precursor for the synthesis of a variety of other advanced heterocyclic compounds. Through multi-step reaction sequences, the imidazole ring can be annulated or functionalized to produce fused heterocyclic systems or more complex substituted imidazoles. For example, the bromine atom can be displaced by various nucleophiles or converted into an organometallic reagent, which can then participate in cyclization reactions to form bicyclic or polycyclic systems containing the imidazole motif. Nitrogen-bearing heterocycles are a valuable class of small molecules in organic chemistry, and the imidazole core is a privileged motif found in many natural products and functional materials. researchgate.net
Development of Novel Chemical Methodologies
The unique electronic and steric properties of this compound and its derivatives are being leveraged in the development of new chemical reactions and sustainable synthetic processes.
Imidazole scaffolds are widely used in catalysis, serving as ligands for transition metals or as organocatalysts themselves. mdpi.com The specific substitution pattern of this compound makes it an interesting candidate for developing new catalytic systems. The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the electronic properties imparted by the difluoromethyl and bromo substituents can modulate the catalytic activity of the resulting metal complex. nih.gov Research in this area explores how tuning the electronic nature of the imidazole ligand can lead to more efficient and selective catalysts for a variety of organic transformations. nih.gov
There is a growing emphasis in the chemical industry on developing sustainable and efficient synthetic methods, often referred to as "green chemistry." rsc.org Research involving this compound includes the exploration of synthetic routes that minimize waste, avoid the use of hazardous reagents, and are performed under milder conditions. rsc.org This includes the development of one-pot syntheses and the use of more environmentally benign solvents and catalysts. The goal is to create high-yielding, cost-effective, and sustainable processes for the synthesis of this and related compounds. rsc.orgrsc.org
Research into Non-Linear Optical (NLO) Materials
The field of non-linear optics (NLO) involves materials whose optical properties change with the intensity of incident light. jhuapl.edu Such materials are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with specific structural features, such as donor-acceptor systems and extended π-conjugation, can exhibit significant NLO responses. nih.gov
Imidazole derivatives have been investigated for their potential as NLO materials. researchgate.netresearchgate.net The introduction of a bromine atom can enhance these properties. Studies have shown that the bromo group can improve molecular first-order hyperpolarizabilities (a measure of NLO activity), reduce intermolecular dipole-dipole interactions, and improve the thermal stability and optical transparency of the material. rsc.org The combination of the electron-rich imidazole ring, the electron-withdrawing difluoromethyl group, and the polarizable bromine atom in this compound suggests that this compound class is a promising candidate for the design of new and effective organic second-order NLO materials. rsc.org
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The imperative for environmentally benign chemical manufacturing necessitates the development of sustainable synthetic methodologies for 5-Bromo-2-(difluoromethyl)-1H-imidazole. Future research should prioritize the replacement of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
Current synthetic approaches often rely on traditional multi-step procedures that may involve harsh reaction conditions and produce significant waste. Green chemistry principles offer a roadmap for improvement. nih.govresearchgate.net Researchers are increasingly exploring multicomponent reactions (MCRs), which can construct complex molecules like substituted imidazoles in a single step, thereby reducing waste and improving atom economy. nih.govrsc.org The use of alternative energy sources such as microwave and ultrasound irradiation has also shown promise in accelerating reaction times and improving yields in imidazole (B134444) synthesis. nih.govresearchgate.netbohrium.com
Future efforts could focus on developing catalytic systems that are both efficient and recyclable. For instance, the use of solid-supported catalysts, such as zeolites, can simplify product purification and allow for catalyst reuse, contributing to a more sustainable process. nih.govrsc.org The exploration of bio-catalysis and flow chemistry represents other promising frontiers for the green synthesis of this and related imidazole derivatives.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for Halogenated Imidazoles
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Reagents | Often stoichiometric and hazardous | Catalytic and benign |
| Solvents | Volatile organic compounds | Water, ionic liquids, or solvent-free |
| Energy Input | Conventional heating | Microwave, ultrasound, or ambient temperature |
| Waste Generation | High | Low (high atom economy) |
| Reaction Steps | Multiple | Fewer (e.g., multicomponent reactions) |
| Catalyst | Homogeneous, difficult to recover | Heterogeneous, recyclable |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The bromine and difluoromethyl substituents on the imidazole ring of this compound offer a rich playground for exploring novel chemical reactions. The C-Br bond is a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Future research should systematically investigate its reactivity in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to generate a library of novel derivatives.
The difluoromethyl group, while often considered relatively inert, can participate in specific chemical transformations. rsc.org Its ability to act as a hydrogen bond donor is an area of growing interest and could be exploited in catalyst design and molecular recognition. rsc.org Furthermore, the interplay between the electron-withdrawing nature of the difluoromethyl group and the electronic properties of the imidazole ring could lead to unexpected reactivity at other positions of the heterocycle.
Investigating the regioselectivity of further functionalization, such as nitration, acylation, or additional halogenation, will be crucial for understanding the directing effects of the existing substituents. The development of selective C-H functionalization methods for the remaining C-H bond on the imidazole ring would provide a powerful tool for late-stage diversification of the molecular scaffold. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful and resource-efficient means to predict the properties and reactivity of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.netmdpi.com Density functional theory (DFT) calculations can be employed to elucidate its electronic structure, predict spectroscopic properties (such as NMR and IR spectra), and calculate key descriptors like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.netmdpi.com This information can provide valuable insights into the molecule's reactivity and potential interaction with biological targets. mdpi.com
Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its interactions with solvents or biological macromolecules. mdpi.com These simulations can help in understanding its pharmacokinetic properties and in designing derivatives with improved binding affinities to specific protein targets. mdpi.com
Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be developed using quantitative structure-activity relationship (QSAR) and machine learning approaches. mdpi.com These in silico tools can help prioritize the synthesis of new derivatives with favorable drug-like properties, thereby accelerating the drug discovery process.
Table 2: Computationally Predicted Properties of Imidazole Derivatives
| Property | Computational Method | Predicted Information |
| Electronic Structure | Density Functional Theory (DFT) | Electron density distribution, orbital energies |
| Reactivity | DFT, Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack |
| Spectroscopic Data | DFT | NMR chemical shifts, IR vibrational frequencies |
| Conformational Analysis | Molecular Dynamics (MD) | Stable conformations, flexibility |
| Binding Affinity | Molecular Docking, MD | Interaction with biological targets |
| ADMET Properties | QSAR, Machine Learning | Absorption, distribution, metabolism, excretion, toxicity |
Design of Next-Generation Imidazole-Based Chemical Tools and Materials
The unique combination of a halogen bond donor (bromine) and a potential hydrogen bond donor (difluoromethyl group) makes this compound an attractive building block for the design of novel chemical tools and materials. rsc.org
In medicinal chemistry, this compound could serve as a scaffold for the development of new therapeutic agents. The imidazole core is a common feature in many biologically active molecules, and the bromine and difluoromethyl groups can be used to modulate properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov For example, fluorinated imidazoles have shown promise as anticancer and antiparasitic agents. nih.govnih.gov
In materials science, the ability of this molecule to participate in halogen and hydrogen bonding could be exploited in the design of supramolecular assemblies, liquid crystals, and functional polymers. mdpi.com The imidazole moiety is also known to coordinate with metal ions, opening up possibilities for the development of new catalysts, sensors, and metal-organic frameworks (MOFs). rsc.org The synthesis of polymers incorporating this unit could lead to materials with enhanced thermal stability and specific electronic properties.
Synergistic Approaches Combining Different Halogenation and Fluoroalkylation Strategies
Future synthetic research should explore synergistic strategies that combine different halogenation and fluoroalkylation techniques to access a wider range of functionalized imidazole derivatives. For instance, a one-pot reaction that sequentially introduces a bromine atom and a difluoromethyl group onto an imidazole precursor could significantly improve synthetic efficiency.
The development of novel reagents that can deliver both a halogen and a fluoroalkyl group in a single step would be a significant advancement. Hypervalent iodine reagents have shown promise in this area, and further research could lead to the design of reagents specifically tailored for the functionalization of imidazoles. researchgate.net
Furthermore, the combination of metal-catalyzed cross-coupling reactions with radical-based fluoroalkylation methods could provide access to complex molecular architectures that are not easily accessible through traditional methods. For example, a Suzuki coupling at the C5-bromo position followed by a radical C-H difluoromethylation at another position on the imidazole or an appended aryl group could generate highly functionalized molecules with potential applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
